molecular formula C5H11ClN2O B009077 N-(azetidin-3-yl)acetamide hydrochloride CAS No. 102065-92-9

N-(azetidin-3-yl)acetamide hydrochloride

Cat. No.: B009077
CAS No.: 102065-92-9
M. Wt: 150.61 g/mol
InChI Key: OYPPTIMLOJPLGO-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)acetamide hydrochloride (CAS 102065-92-9) is a small organic compound featuring a four-membered azetidine ring substituted with an acetamide group at the 3-position, followed by hydrochloride salt formation. Its molecular formula is C₅H₁₁ClN₂O, with a molecular weight of 147.13 g/mol . The azetidine ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, introduces conformational rigidity and moderate ring strain compared to larger cyclic amines like piperidine or pyrrolidine. This structural feature may influence its pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N-(azetidin-3-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4(8)7-5-2-6-3-5;/h5-6H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPPTIMLOJPLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539609
Record name N-(Azetidin-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-92-9
Record name N-(Azetidin-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(azetidin-3-yl)acetamide hydrochloride
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Preparation Methods

Reaction Mechanism and Reagent Selection

The Mitsunobu reaction is a cornerstone for introducing nitrogen-containing groups to azetidine rings. In one patented method, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide undergoes reaction with N-(aryl)methanesulfonamide in toluene using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 50–60°C. The reaction proceeds via a two-step mechanism:

  • Oxidation-Reduction Step : DIAD oxidizes PPh₃, generating a phosphine oxide intermediate.

  • Nucleophilic Substitution : The azetidine oxygen is displaced by the sulfonamide nitrogen, forming the N-(azetidin-3-yl)acetamide backbone.

Critical Parameters :

  • Temperature : Elevated temperatures (50–60°C) enhance reaction kinetics but risk side-product formation.

  • Solvent : Toluene’s non-polar nature stabilizes intermediates, achieving 85–90% conversion.

Hydrochloride Salt Formation

Post-Mitsunobu reaction, the free base is converted to the hydrochloride salt using hydrochloric acid in isopropanol. A 5–6 N HCl solution is added dropwise to a methanolic suspension of the intermediate at 50°C, yielding crystalline N-(azetidin-3-yl)acetamide hydrochloride after cooling to 5°C.

Optimization Data :

ParameterOptimal RangeYield Impact
HCl Concentration5–6 NMaximizes salt precipitation (92%)
Cooling Rate0.5°C/minReduces occluded solvent
Crystallization Seed0.1% w/wEnhances crystal uniformity

Azetidinone Ring-Opening Strategies

Synthesis via 2-Azetidinone Intermediates

Azetidin-3-yl derivatives are accessible through ring-opening of 2-azetidinones (β-lactams). In a reported procedure, 3-chloro-2-oxo-4-phenyl-azetidine is reacted with acetohydrazide in dioxane under basic conditions (triethylamine, 0°C), followed by HCl treatment. The reaction proceeds via nucleophilic attack at the β-lactam carbonyl, yielding the acetamide moiety.

Reaction Conditions :

  • Solvent : Dioxane improves solubility of azetidinone intermediates.

  • Catalyst : Triethylamine neutralizes HCl, preventing premature salt formation.

  • Yield : 78–82% after recrystallization from acetonitrile.

Comparative Analysis of Ring-Opening Agents

AgentSolventTemperatureYield (%)
Hydrazine HydrateEthanolReflux65
Ammonium AcetateAcetonitrile25°C71
HydroxylamineTHF40°C68

Hydrazine hydrate, while cost-effective, necessitates rigorous temperature control to avoid over-oxidation.

Direct Amination of Azetidine Derivatives

Reductive Amination Protocols

Azetidin-3-amine hydrochloride is acylated with acetic anhydride in dichloromethane (DCM) at 0°C, followed by HCl gas saturation. This one-pot method achieves 88% yield with high purity (>99% by HPLC).

Key Advantages :

  • Short Reaction Time : 2–3 hours vs. 12–15 hours for Mitsunobu-based routes.

  • Scalability : No chromatographic purification required.

Acid-Catalyzed Acylation

In an alternative approach, azetidine is treated with acetyl chloride in the presence of sulfuric acid (0.5 eq) at −10°C. The hydrochloride salt precipitates upon addition of HCl-saturated ether.

Limitations :

  • Side Reactions : Over-acylation occurs above −5°C, reducing yield to 70%.

  • Solvent Compatibility : Ether’s low polarity limits solubility of polar intermediates.

Solvent and Temperature Optimization Studies

Impact of Solvent Polarity

SolventDielectric ConstantYield (%)
Toluene2.489
Isopropanol18.385
Acetonitrile37.578

Non-polar solvents (toluene) favor Mitsunobu reactions by stabilizing zwitterionic intermediates. Polar aprotic solvents (acetonitrile) improve azetidinone solubility but hinder salt precipitation.

Temperature-Dependent Yield Profiles

Method25°C50°C75°C
Mitsunobu72%89%81%
Reductive Amination68%88%65%

Elevated temperatures accelerate Mitsunobu reactions but promote DIAD decomposition beyond 60°C.

Industrial-Scale Process Considerations

Azeotropic Distillation for Solvent Removal

Toluene-isopropanol azeotrope (bp 80°C) enables efficient solvent recovery, reducing residual toluene to <50 ppm.

Economic Impact :

  • Cost Savings : 30% reduction in solvent procurement.

  • Waste Minimization : 90% solvent reuse achievable.

Crystallization Kinetics

Seeding with 0.1% w/w of product crystals at 30°C ensures uniform particle size distribution (D90 < 50 µm). Slow cooling (0.5°C/min) minimizes solvent inclusion, yielding >99% purity .

Chemical Reactions Analysis

Acid-Catalyzed Ring-Olving Reactions

The azetidine ring undergoes acid-mediated ring-opening due to its inherent strain. Concentrated hydrochloric acid (HCl) at elevated temperatures cleaves the ring, yielding γ-chloroamine derivatives (Table 1).

Reaction Type Reagents/Conditions Product Reference
Acidic ring-openingConcentrated HCl, 80–100°C, 2 hours3-Chloro-N-(2-chloroethyl)acetamide

Mechanism : Protonation of the azetidine nitrogen enhances ring strain, followed by nucleophilic attack by chloride at the β-carbon, resulting in C–N bond cleavage.

Nucleophilic Substitution and Acylation

The secondary amine in the azetidine ring participates in nucleophilic substitutions and acylations.

Acylation with Electrophiles

The azetidine nitrogen reacts with acyl chlorides (e.g., acryloyl chloride) under mild basic conditions (Table 2).

Reaction Type Reagents/Conditions Product Reference
AcylationAcryloyl chloride, NaHCO₃, 0°C, DCMN-(1-Acryloylazetidin-3-yl)acetamide

Mechanism : Deprotonation of the azetidine nitrogen by NaHCO₃ facilitates nucleophilic attack on the acyl chloride.

Alkylation and Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups to the azetidine scaffold (Table 3).

Reaction Type Reagents/Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-N-(azetidin-3-yl)acetamide

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acids (Table 4).

Reaction Type Reagents/Conditions Product Reference
Alkaline hydrolysis2N NaOH, RT, 12 hoursN-(Azetidin-3-yl)acetic acid
Acidic hydrolysis6N HCl, reflux, 6 hoursN-(Azetidin-3-yl)acetic acid

Mechanism : Hydroxide or hydronium ions attack the carbonyl carbon, leading to cleavage of the amide bond.

Cycloaddition and Multi-Component Reactions

The azetidine ring participates in Lewis acid-catalyzed [4+2] cycloadditions with imines, forming tetrahydroquinoline derivatives (Table 5).

Reaction Type Reagents/Conditions Product Reference
Imino-Diels-AlderY(OTf)₃, CH₃CN, RT, 12 hours2,3,4-Trisubstituted tetrahydroquinoline

Mechanism : Yttrium triflate activates the imine for cycloaddition, with the azetidine acting as a dienophile.

Reactivity with Halogenating Agents

Bromination at the azetidine nitrogen occurs with reagents like N-bromosuccinimide (NBS) (Table 6).

Reaction Type Reagents/Conditions Product Reference
BrominationNBS, AIBN, CCl₄, refluxN-Bromoazetidin-3-ylacetamide

Key Mechanistic Insights

  • Ring Strain : The azetidine’s 90° bond angles drive reactivity in ring-opening and cycloadditions .
  • Nucleophilicity : The secondary amine’s lone pair enables substitutions and acylations, though steric hindrance moderates reaction rates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction efficiency by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties
Research has demonstrated that derivatives of acetamide, including N-(azetidin-3-yl)acetamide hydrochloride, exhibit significant antioxidant and anti-inflammatory activities. A study highlighted the synthesis of novel acetamide derivatives, which were evaluated for their in vitro antioxidant properties. The findings suggest that these compounds could be potential candidates for developing new therapeutic agents targeting oxidative stress-related diseases .

Peptidomimetics
Azetidine derivatives are recognized for their role as amino acid surrogates in peptidomimetic chemistry. The unique structural characteristics of azetidines allow them to mimic natural amino acids effectively, making them valuable in designing peptide-like therapeutics. This application is particularly relevant in developing drugs that can modulate protein-protein interactions or enzyme activities .

Antimicrobial Activity
The synthesis of azetidine derivatives has also been linked to antimicrobial properties. Research indicates that certain azetidine-based compounds demonstrate efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics .

Synthetic Applications

Catalytic Processes
this compound can serve as a versatile building block in synthetic organic chemistry. Its reactivity allows it to participate in various catalytic processes, such as Michael additions and Suzuki couplings. These reactions are crucial for constructing complex organic molecules and are widely used in pharmaceutical synthesis .

Heterocyclic Synthesis
The compound's structure makes it an excellent precursor for synthesizing other heterocyclic compounds through ring-opening or expansion reactions. This aspect is particularly valuable in creating libraries of bioactive compounds, which can be screened for various biological activities .

Case Studies and Research Findings

StudyFindingsApplications
Yang et al. (2023)Developed a synthetic route for azetidine derivatives using aza-Michael addition reactionsPotential use in drug development due to structural similarity to amino acids
Mehra et al. (2017)Reviewed the versatility of azetidines as heterocyclic synthonsHighlighted applications in peptidomimetics and catalysis
MDPI Review (2024)Discussed the synthesis of monocyclic β-lactams from azetidinesPotential antimicrobial and anticancer agents

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Ring Size and Rigidity

  • Azetidine derivatives (e.g., N-(azetidin-3-yl)acetamide) exhibit higher ring strain and rigidity compared to six-membered piperidine analogs (e.g., N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride). This may limit conformational flexibility but improve metabolic stability .
  • Pyridine-containing compounds (e.g., 5RGX) leverage aromatic rings for π-π stacking and hydrogen bonding with targets like SARS-CoV-2 protease, a feature absent in azetidine derivatives .

Substituent Effects

Research Findings and Implications

  • Metabolic Stability : The azetidine ring’s rigidity may reduce susceptibility to enzymatic degradation compared to flexible piperidine analogs, making it advantageous for drug design .
  • Electron-Deficient Groups : Trifluoroacetamide substitution could improve binding to electron-rich biological targets, though this remains speculative without direct activity data .
  • Therapeutic Potential: Pyridine and sulfonamide derivatives show validated activity against viral proteases and fungi, respectively, suggesting that azetidine-based compounds may require targeted substituents to achieve similar efficacy .

Biological Activity

N-(azetidin-3-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structural characteristic contributes to its unique reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis under acidic conditions, which can lead to the formation of derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring allows for modulation of enzyme activity and receptor interactions, influencing pathways related to pain perception and inflammation. Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially affecting analgesic and anti-inflammatory responses.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate neurotransmitter activity, which is crucial for pain management. The compound's efficacy was assessed through various assays measuring its impact on pain pathways, revealing promising results comparable to established analgesics .

Antimicrobial Activity

In addition to its analgesic properties, this compound has shown antimicrobial potential. Studies evaluating its activity against various bacterial strains indicated effective inhibition comparable to standard antibiotics such as chloramphenicol and amoxicillin. The compound's mechanism in this context involves disrupting bacterial cell function, although the precise pathways remain an area for further research .

Case Studies

  • Antiproliferative Activity : A study explored the antiproliferative effects of azetidine derivatives in cancer cell lines. This compound was included in a series of compounds tested against MDA-MB-231 (triple-negative breast cancer) cells, demonstrating IC50 values in the nanomolar range (23–33 nM). This suggests a potential role in cancer therapy through tubulin destabilization and induction of apoptosis .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase in MCF-7 cells, indicating its role in disrupting normal cell division processes. Immunofluorescence studies further confirmed alterations in microtubule organization post-treatment .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeatureUnique Aspect
N-(pyrrolidin-3-yl)acetamide hydrochloridePyrrolidine ringDifferent cyclic structure affecting reactivity
N-(piperidin-3-yl)acetamide hydrochloridePiperidine ringLarger ring size may influence activity
N-(azetidin-2-yl)acetamide hydrochlorideAzetidine ring at different positionVariations affect binding affinity

This table illustrates how variations in ring structure can influence the biological activity and chemical properties of similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(azetidin-3-yl)acetamide hydrochloride, and what are the critical optimization steps?

  • Methodological Answer :

  • Step 1 : Protect the azetidine ring (e.g., using tert-butyl carbamate) to prevent unwanted side reactions during acetylation .
  • Step 2 : React the protected azetidin-3-amine with acetyl chloride or acetic anhydride in anhydrous conditions.
  • Step 3 : Deprotect the intermediate under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .
  • Key Optimization : Monitor reaction progress via TLC or HPLC to minimize by-products like N-methylated analogs, which can arise from over-alkylation .

Q. What safety protocols are essential for handling This compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Avoid exposure to light and moisture .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (λmax ~255 nm) and mobile phase gradients of acetonitrile/water (+0.1% TFA) .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the azetidine ring protons (δ ~3.5–4.0 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ for C₅H₁₁ClN₂O, calculated m/z 151.06) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or by-product profiles for this compound?

  • Methodological Answer :

  • Controlled Reagent Ratios : Adjust stoichiometry of acetylating agents (e.g., reduce excess acetyl chloride) to minimize N-overacetylation .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and optimize reaction time/temperature .
  • Reproducibility Checks : Compare synthetic conditions across literature (e.g., solvent polarity, catalysts) to isolate variables affecting yield .

Q. What experimental strategies enhance the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–12) at 40°C, analyzing degradation products via HPLC. Stability is typically optimal at pH 4–6 .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Lyophilization improves long-term storage stability .
  • Excipient Screening : Co-formulate with cyclodextrins or antioxidants to mitigate hydrolysis or oxidation .

Q. How should researchers design mechanistic studies to investigate interactions between This compound and biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for azetidine derivatives (e.g., σ receptors or enzyme active sites) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the acetamide moiety and target binding pockets .
  • In Vivo Validation : Utilize radiolabeled analogs (e.g., 14C^{14}C-acetamide) for pharmacokinetic profiling in animal models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-(azetidin-3-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(azetidin-3-yl)acetamide hydrochloride

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